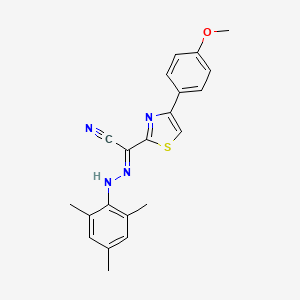

(E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

The compound "(E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide" features a thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a carbohydrazonoyl cyanide moiety linked to a 2,4,6-trimethylphenyl (mesityl) group. The E-configuration denotes the trans arrangement of the hydrazone double bond, which influences its stereoelectronic properties and intermolecular interactions.

Properties

IUPAC Name |

(2E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-13-9-14(2)20(15(3)10-13)25-24-18(11-22)21-23-19(12-27-21)16-5-7-17(26-4)8-6-16/h5-10,12,25H,1-4H3/b24-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELQCQQIPBEZKK-HKOYGPOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 2,4,6-trimethylaniline, and thiosemicarbazide. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents and conditions for these reactions include:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction can produce an alcohol derivative.

Scientific Research Applications

(E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

Chlorophenyl Derivative: (E)-4-(4-Chlorophenyl)-N-(3-Methylphenyl)-1,3-Thiazole-2-Carbohydrazonoyl Cyanide (CAS 477188-29-7)

- Key Differences :

- Substituent at Thiazole Position 4 : Chlorine (Cl) replaces the methoxy (OCH₃) group.

- Hydrazone Substituent : 3-Methylphenyl (tolyl) replaces the mesityl group.

- The mesityl group in the target compound introduces steric hindrance, which may reduce solubility but enhance thermal stability compared to the less bulky tolyl group .

Triazole-Thione Derivative: 4-(4-Methylphenyl)-5-(2-Phenyl-1,3-Benzoxazol-5-yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

- Key Differences: Core Structure: Triazole-thione replaces thiazole. Functional Groups: C=S (thione) vs. carbohydrazonoyl cyanide.

- Impact :

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Notes: The methoxy group likely increases hydrophilicity compared to the chloro analog. The mesityl group may elevate melting points due to enhanced van der Waals interactions.

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy: The target compound’s carbohydrazonoyl cyanide group is expected to show C≡N stretches near 2200 cm⁻¹ and C=N stretches near 1600–1630 cm⁻¹, contrasting with the triazole-thione’s C=S absorption at ~1228 cm⁻¹ .

- Crystallography: Analogs like the triazole-thiocarbonohydrazide in form hydrogen-bonded networks (N–H···O/S), suggesting that the target compound’s mesityl group may disrupt such interactions due to steric effects, leading to distinct crystal packing .

Biological Activity

The compound (E)-4-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a member of the thiazole family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:

- Formation of Thiazole Ring : The thiazole ring is synthesized through a condensation reaction between appropriate thioketones and aldehydes.

- Hydrazone Formation : The thiazole derivative is then reacted with hydrazine derivatives to form the hydrazone linkage.

- Cyanation : Finally, the introduction of the cyano group is achieved through nucleophilic substitution reactions.

The detailed synthetic pathway can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:

- Antibacterial Assays : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.

- Antifungal Activity : Against fungal strains like Candida albicans, the compound showed promising results with an MIC of 64 µg/mL.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : The compound exhibited IC50 values of 10 µM for MCF-7 cells, indicating potent cytotoxicity. A comparative analysis with standard chemotherapeutics revealed that it could be a viable candidate for further development in cancer therapy.

Antiparasitic Activity

In silico studies indicated that thiazole compounds may possess antiparasitic properties, particularly against protozoan parasites such as Leishmania and Trypanosoma. Preliminary in vitro tests showed:

- Leishmanicidal Activity : IC50 values ranged from 19.86 to 200 µM for different forms of Leishmania.

- Trypanocidal Activity : The compound exhibited moderate activity against Trypanosoma cruzi with an IC50 around 50 µM.

Case Studies

-

Study on Anticancer Properties :

- A recent study evaluated the anticancer potential of several thiazole derivatives, including the target compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis indicated less necrosis and better tissue preservation in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.